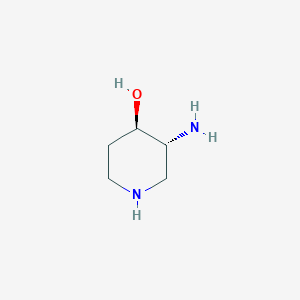

rac-(3R,4R)-3-aminopiperidin-4-ol

Description

Overview of Piperidine (B6355638) Derivatives in Organic Synthesis and Medicinal Chemistry

Piperidine, a saturated six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif found in a wide array of natural products and synthetic pharmaceuticals. nih.govnih.govencyclopedia.pub Its prevalence in medicinal chemistry can be attributed to several factors, including its ability to impart favorable physicochemical properties to a molecule, such as improved solubility and metabolic stability. researchgate.net The piperidine ring is a versatile scaffold that can be readily modified, allowing for the systematic exploration of structure-activity relationships in drug discovery. nih.gov A variety of synthetic methods, including the hydrogenation of pyridine (B92270) derivatives, have been developed to access a diverse range of substituted piperidines. nih.gov

The Unique Role of Aminohydroxylated Piperidines, including rac-(3R,4R)-3-aminopiperidin-4-ol, as Key Research Targets and Intermediates

Aminohydroxylated piperidines are a subclass of piperidine derivatives that have garnered significant attention due to their structural resemblance to carbohydrates and their potential to interact with biological targets such as enzymes. The presence of both an amino and a hydroxyl group provides opportunities for hydrogen bonding and further functionalization. The specific stereochemistry of these substituents is critical, as different isomers can exhibit distinct biological profiles.

This compound, with its cis relationship between the amino and hydroxyl groups, is a valuable research intermediate. This specific stereochemical arrangement makes it a sought-after building block for the synthesis of conformationally constrained molecules and analogs of biologically active compounds. The synthesis of enantiomerically pure aminohydroxylated piperidines is a key focus in synthetic chemistry, as the absolute configuration of a molecule often dictates its biological activity. researchgate.net

Scope and Research Focus of the Outline

This article is strictly focused on the chemical aspects of this compound. The content will cover its chemical and physical properties, established and potential synthetic routes, and its applications as an intermediate in chemical research. Information regarding dosage, administration, and any adverse effects is explicitly excluded from the scope of this article.

Structure

2D Structure

Properties

Molecular Formula |

C5H12N2O |

|---|---|

Molecular Weight |

116.16 g/mol |

IUPAC Name |

(3R,4R)-3-aminopiperidin-4-ol |

InChI |

InChI=1S/C5H12N2O/c6-4-3-7-2-1-5(4)8/h4-5,7-8H,1-3,6H2/t4-,5-/m1/s1 |

InChI Key |

PSSWASGEGXCINO-RFZPGFLSSA-N |

Isomeric SMILES |

C1CNC[C@H]([C@@H]1O)N |

Canonical SMILES |

C1CNCC(C1O)N |

Origin of Product |

United States |

Synthetic Methodologies for Rac 3r,4r 3 Aminopiperidin 4 Ol and Its Chiral Derivatives

Stereoselective Synthesis Approaches

The demand for enantiomerically pure compounds has spurred the development of several stereoselective methods for synthesizing chiral derivatives of 3-aminopiperidin-4-ol (B3267591). These approaches aim to control the stereochemistry at the C3 and C4 positions of the piperidine (B6355638) ring.

Epoxide Ring-Opening Reactions and Regio-/Stereoselectivity

Epoxide ring-opening is a powerful and versatile strategy in organic synthesis for creating complex molecules with high regio- and stereoselectivity. numberanalytics.com This reaction involves the cleavage of an epoxide ring by a nucleophile, leading to the formation of a new bond and the introduction of a functional group. numberanalytics.com The mechanism of epoxide opening can proceed through either an S(_N)1 or S(_N)2 pathway, depending on the reaction conditions and the structure of the epoxide. numberanalytics.com

Under basic or neutral conditions with a strong nucleophile, the reaction typically follows an S(_N)2 mechanism. chemistrysteps.comlibretexts.org The nucleophile attacks the less sterically hindered carbon of the epoxide, resulting in an inversion of stereochemistry at that center. libretexts.org This backside attack leads to the formation of trans or anti products. chemistrysteps.com For instance, when an asymmetric epoxide is treated with a strong nucleophile, the attack preferentially occurs at the less substituted carbon. chemistrysteps.com

Conversely, under acidic conditions, the reaction can have significant S(_N)1 character. libretexts.org The epoxide oxygen is first protonated, making it a better leaving group. masterorganicchemistry.com The nucleophile then attacks the more substituted carbon, which can better stabilize the developing positive charge. libretexts.orgmasterorganicchemistry.com This also results in a trans product due to inversion of configuration at the site of attack. masterorganicchemistry.com

The regioselectivity of the epoxide ring-opening is therefore highly dependent on the reaction conditions. Strong nucleophiles favor attack at the less substituted carbon, while weak nucleophiles in acidic media favor attack at the more substituted carbon. chemistrysteps.com This predictable control over both regioselectivity and stereoselectivity makes epoxide ring-opening a valuable tool for the synthesis of specific stereoisomers of 3-aminopiperidin-4-ol.

Kinetic Resolution Strategies for Enantiopurity

Kinetic resolution is a widely used technique to separate a racemic mixture into its constituent enantiomers. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent, resulting in one enantiomer reacting faster than the other. The slower-reacting enantiomer can then be recovered in high enantiomeric excess.

One approach to kinetic resolution involves the asymmetric deprotonation of a racemic mixture. For example, the use of a chiral base like n-butyllithium (n-BuLi) in combination with a chiral ligand such as sparteine (B1682161) can selectively deprotonate one enantiomer of a protected piperidine derivative. whiterose.ac.uk This allows for the separation of the unreacted, enantioenriched starting material from the deprotonated product. whiterose.ac.uk

Enzymatic kinetic resolution is another powerful strategy. Lipases are commonly employed to selectively acylate or hydrolyze one enantiomer of a racemic alcohol or amine derivative, leading to the separation of the two enantiomers. This method has been successfully applied to the preparation of key chiral intermediates for pharmaceuticals. whiterose.ac.uk

Furthermore, dynamic kinetic resolution strategies can be employed to convert the undesired enantiomer into the desired one, theoretically allowing for a 100% yield of the target enantiomer. This often involves a reversible racemization of the starting material coupled with an irreversible kinetic resolution.

These kinetic resolution techniques are crucial for obtaining the enantiomerically pure building blocks required for the synthesis of complex chiral molecules.

Reductive Amination Protocols for Piperidine Formation

Reductive amination is a versatile and widely used method for the synthesis of amines, including the formation of the piperidine ring. libretexts.org This reaction involves the conversion of a ketone or aldehyde into an amine through the formation of an imine or enamine intermediate, which is then reduced in situ. libretexts.orgyoutube.com

The process typically begins with the reaction of a carbonyl compound with ammonia (B1221849), a primary amine, or a secondary amine to form an imine or enamine. libretexts.org This intermediate is then reduced to the corresponding amine using a variety of reducing agents. libretexts.org Common reducing agents include sodium borohydride (B1222165) (NaBH(_4)), sodium cyanoborohydride (NaBH(_3)CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)(_3)). youtube.commasterorganicchemistry.com Sodium cyanoborohydride is often preferred because it is a milder reducing agent that selectively reduces the iminium ion in the presence of the starting carbonyl compound. masterorganicchemistry.com

For the synthesis of piperidine cores, an intramolecular reductive amination can be employed. This involves a precursor molecule containing both a carbonyl group and an amine, which cyclizes to form a cyclic iminium ion that is subsequently reduced. This approach allows for the stereocontrolled synthesis of substituted piperidines. For instance, a directed reductive amination of β-hydroxy ketones can lead to the stereoselective formation of 1,3-syn-amino alcohols. nih.govorganic-chemistry.org This method utilizes a chelating agent, such as Ti(iOPr)(_4), to control the stereochemical outcome of the reduction. nih.govorganic-chemistry.org

The choice of reactants and reaction conditions in reductive amination protocols allows for the synthesis of a wide variety of primary, secondary, and tertiary amines, making it a cornerstone in the synthesis of piperidine-containing molecules. youtube.com

Multi-component Reaction Pathways to Piperidine Cores

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single reaction vessel to form a product that incorporates most of the atoms of the starting materials. organic-chemistry.orgwikipedia.org These reactions are highly atom-economical and efficient, making them attractive for the rapid construction of complex molecular scaffolds like the piperidine core. nih.govtcichemicals.com

Several named MCRs can be adapted for the synthesis of piperidine derivatives. The Hantzsch dihydropyridine (B1217469) synthesis, for example, is a three-component reaction that combines an aldehyde, a β-ketoester, and a nitrogen source like ammonia to form a dihydropyridine, which can then be reduced to the corresponding piperidine. tcichemicals.com

The development of novel MCRs is an active area of research. researchgate.net One strategy involves trapping a reactive intermediate generated from two components with a third component, thereby diverting the reaction from a traditional two-component pathway to a new MCR pathway. researchgate.net This approach has been used to synthesize complex nitrogen-containing heterocycles.

Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are also highly versatile for generating molecular diversity and have been used to create complex, multi-functionalized acyclic structures that can subsequently be cyclized to form piperidines. wikipedia.org These reactions allow for the introduction of multiple points of diversity in a single step, which is highly valuable in medicinal chemistry and drug discovery. nih.gov

Synthesis of Racemic Mixtures and Subsequent Resolution

The synthesis of racemic (3R,4R)-3-aminopiperidin-4-ol provides a mixture of enantiomers that can then be separated. This approach is often more straightforward than asymmetric synthesis. The resolution of the racemic mixture can be achieved through several methods.

One common method is the formation of diastereomeric salts. The racemic amine is reacted with a chiral acid, such as tartaric acid or mandelic acid, to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once separated, the individual enantiomers of the amine can be recovered by treatment with a base.

Another method is chiral chromatography, where the racemic mixture is passed through a column containing a chiral stationary phase. The two enantiomers interact differently with the chiral stationary phase, leading to their separation.

Protecting Group Strategies in Aminopiperidinol Synthesis

Protecting groups are essential in the multi-step synthesis of complex molecules like 3-aminopiperidin-4-ol to ensure chemoselectivity. wikipedia.org These groups temporarily mask reactive functional groups, such as amines and alcohols, preventing them from undergoing unwanted reactions during a synthetic sequence. wikipedia.orgorganic-chemistry.org

For the amino group, carbamates are common protecting groups. numberanalytics.com The tert-butyloxycarbonyl (Boc) group is widely used and is stable under many reaction conditions but can be easily removed with acid. organic-chemistry.org The benzyloxycarbonyl (Cbz or Z) group is another popular choice, which can be removed by hydrogenolysis. The fluorenylmethyloxycarbonyl (Fmoc) group is base-labile and is often used in orthogonal protection strategies where multiple, different protecting groups are needed in the same molecule. wikipedia.orgorganic-chemistry.org An orthogonal strategy allows for the selective deprotection of one functional group while others remain protected. organic-chemistry.org

For the hydroxyl group, silyl (B83357) ethers such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) are frequently employed due to their ease of installation and removal with fluoride (B91410) ions. numberanalytics.com Other options include benzyl (B1604629) (Bn) ethers, which are removed by hydrogenolysis, and acetyl (Ac) or pivaloyl (Piv) esters, which are removed by hydrolysis. libretexts.org

Scalable Synthetic Approaches for Research Applications

The development of scalable synthetic routes for rac-(3R,4R)-3-aminopiperidin-4-ol and its chiral derivatives is crucial for enabling extensive research applications. Efficiency, cost-effectiveness, and the ability to produce multi-gram or even kilogram quantities are key considerations for such methodologies. Researchers have explored various strategies to meet these demands, focusing on accessible starting materials and robust reaction sequences.

One notable approach involves the stereoselective synthesis of optically pure (3R,4R)-1-benzyl- and (3R,4R)-1-Boc-3-methyl-4-aminopiperidines. bohrium.com This method commences with the commercially available N-benzyl-3-methyl-4-piperidone. The key steps in this scalable synthesis include the chiral resolution of the piperidone, a cis-selective reduction of the ketone functionality, and a subsequent Mitsunobu inversion of the resulting hydroxyl group to install the amine with the desired trans-stereochemistry. bohrium.com This route has been demonstrated to be a competent and cost-effective method for producing these valuable building blocks on a larger scale. bohrium.com

Another significant scalable methodology focuses on the synthesis of enantiomerically pure trans-(3R,4R)-4-aminopiperidin-3-ols. researchgate.net This efficient process utilizes the reaction of enantiomerically pure (3R,4S)-3,4-epoxypiperidine with various amines in the presence of lithium perchlorate (B79767) (LiClO4) in acetonitrile (B52724) (CH3CN) at room temperature. researchgate.net This method is highlighted for its regio- and stereospecificity, which has been previously developed for scalable synthesis. researchgate.net The resulting trans-(3R,4R)-4-aminopiperidin-3-ols are valuable precursors for creating analogs of natural and synthetic aminohydroxylated piperidine alkaloids. researchgate.net

For the production of related chiral piperidine derivatives in quantities exceeding one kilogram, methods for synthesizing (R)-3-aminopiperidine have been described. google.com A specific scalable process involves the reduction of (R)-3-aminopiperidin-2-one hydrochloride with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (B95107) (THF). google.com The reaction conditions, including the stoichiometry of the reducing agent and the reaction temperature, have been optimized for large-scale production. google.com

The following tables summarize key aspects of these scalable synthetic approaches.

Table 1: Scalable Synthesis of (3R,4R)-1-benzyl- and (3R,4R)-1-Boc-3-methyl-4-aminopiperidines bohrium.com

| Starting Material | Key Steps | Reagents/Conditions | Outcome |

| N-benzyl-3-methyl-4-piperidone | Chiral resolution | Not specified | Optically pure piperidone |

| Optically pure piperidone | cis-selective reduction | Not specified | cis-hydroxy intermediate |

| cis-hydroxy intermediate | Mitsunobu inversion | Not specified | (3R,4R)-amino product |

Table 2: Scalable Synthesis of trans-(3R,4R)-4-aminopiperidin-3-ols researchgate.net

| Starting Material | Key Reagents | Solvent | Temperature | Outcome |

| (3R,4S)-3,4-epoxypiperidine | Amines, LiClO4 | CH3CN | Room Temperature | Enantiomerically pure trans-(3R,4R)-4-aminopiperidin-3-ols |

Table 3: Scalable Synthesis of (R)-3-aminopiperidine google.com

| Starting Material | Key Reagent | Solvent | Temperature | Scale |

| (R)-3-aminopiperidin-2-one hydrochloride | LiAlH4 | THF | 10°C to 70°C | >1 kg |

Stereochemical Characterization and Conformational Analysis

Determination of Absolute and Relative Stereochemistry

The specific spatial arrangement of the amino and hydroxyl groups in rac-(3R,4R)-3-aminopiperidin-4-ol is defined by its (3R,4R) configuration, indicating a trans relationship between these two substituents. The determination of this stereochemistry is achieved through a combination of powerful analytical techniques.

Single-crystal X-ray diffraction is an authoritative method for the unambiguous determination of a molecule's three-dimensional structure in the solid state. For derivatives of (3R,4R)-3-aminopiperidin-4-ol, this technique provides precise data on bond lengths, bond angles, and torsion angles, confirming the trans orientation of the amino and hydroxyl groups. researchgate.netresearchgate.net The piperidine (B6355638) ring in such structures typically adopts a chair conformation. researchgate.net For instance, the crystal structure of a related derivative, 2-(3-{(3R,4R)-4-Methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl}oxetan-3-yl)acetonitrile monohydrate, confirms a chair conformation for the piperidine ring. researchgate.net The solid-state packing of these molecules is often stabilized by a network of intermolecular hydrogen bonds. mdpi.com

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 7.8707(2) |

| b (Å) | 15.9681(4) |

| c (Å) | 11.9798(4) |

| β (°) | 100.283(3) |

| Volume (ų) | 1481.44(7) |

| Z | 4 |

Note: Data is for a representative related compound and illustrates typical crystallographic parameters. mdpi.com

NMR spectroscopy is a powerful tool for elucidating the stereochemistry of molecules in solution. For substituted piperidines, the coupling constants (J-values) between adjacent protons are particularly informative. In the case of a (3R,4R)-disubstituted piperidine, a large vicinal coupling constant between the protons at C3 and C4 (³JH3,H4) is indicative of a trans-diaxial relationship, which is characteristic of a chair conformation where both substituents are in equatorial positions. researchgate.net Conversely, a small coupling constant would suggest an axial-equatorial or diequatorial relationship. One study on optically pure trans-(3R,4R)-4-aminopiperidin-3-ols reported large vicinal coupling constants (³J3a,4a) in the range of 9.1-10.4 Hz, confirming the trans-diaxial orientation of the C3 and C4 protons and, consequently, the equatorial positions of the substituents. researchgate.net 2D NMR techniques, such as COSY and NOESY, can further corroborate these assignments by showing correlations between spatially close protons.

| Coupling | Value (Hz) | Implication |

| ³J3a,4a | 9.1 - 10.4 | trans-diaxial protons, equatorial substituents |

| ³J5a,6a | 11.4 - 13.3 | trans-diaxial protons |

Source: Data from a study on optically pure trans-1-benzyl-4-aminopiperidin-3-ols. researchgate.net

Circular dichroism (CD) spectroscopy is employed to investigate the chirality of molecules. This technique measures the differential absorption of left and right circularly polarized light. For a chiral molecule like (3R,4R)-3-aminopiperidin-4-ol, a CD spectrum will exhibit characteristic Cotton effects (positive or negative peaks) that are a unique fingerprint of its absolute configuration. researchgate.net By derivatizing the amino group with a suitable chromophore, the CD spectrum can be enhanced, allowing for a more definitive assignment of the (3R,4R) stereochemistry. researchgate.net For example, the CD spectrum of an N-salicylidenimino derivative of a (3R,4R)-aminopiperidinol showed negative Cotton effects at specific wavelengths, which were correlated to the (3R,4R) configuration. researchgate.net

Conformational Analysis of the Piperidine Ring System

The six-membered piperidine ring is not planar and exists in various conformations to relieve ring strain.

The most stable conformation for a piperidine ring is the chair conformation, which minimizes both angle strain and torsional strain. khanacademy.org In this conformation, the bond angles are close to the ideal tetrahedral angle of 109.5°. khanacademy.org The boat conformation is a higher-energy alternative and is generally considered a transition state between two chair forms. researchgate.netresearchgate.net However, in certain substituted piperidines, particularly those with bulky groups, boat or twist-boat conformations can become more populated. researchgate.netnih.gov The presence of multiple substituents can lead to an equilibrium mixture of different conformations in solution. ias.ac.in

In a chair conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. Generally, substituents prefer the equatorial position to minimize steric interactions with other axial substituents (1,3-diaxial interactions). For this compound, with a trans configuration, the most stable chair conformation would have both the amino and hydroxyl groups in equatorial positions. This arrangement avoids the energetically unfavorable 1,3-diaxial interactions that would occur if both groups were in axial positions. The preference for the equatorial position can be influenced by factors such as solvent polarity and the nature of the substituents on the nitrogen atom. nih.govresearchgate.net Computational studies and experimental data on related 3- and 4-substituted piperidines consistently show a strong preference for the equatorial orientation of the substituents to achieve maximum stability. d-nb.info

Influence of Substituents on Conformational Equilibrium

The conformational equilibrium of the piperidine ring in this compound is a delicate balance of steric and electronic factors. The parent compound predominantly adopts a chair conformation, which can exist as two rapidly interconverting isomers. In one, the amino and hydroxyl groups are in a trans-diequatorial orientation, and in the other, they are trans-diaxial. The introduction of substituents on the nitrogen atom or the piperidine ring can significantly shift this equilibrium, favoring one conformation over the other.

The orientation of substituents is critical, as demonstrated in a study on a complex Janus kinase 3 (Jak3) inhibitor with a (3R,4R)-4-methyl-3-aminopiperidine core. The synthesis and analysis of all four possible stereoisomers revealed that only the (3R,4R) isomer was effective at blocking Stat5 phosphorylation. nih.gov Each stereoisomer possesses a unique minimum energy conformation, which directly impacts its interaction with the target kinase, underscoring the profound link between substituent arrangement, conformational preference, and biological function. nih.gov

N-Acylation and N-Alkylation:

Substitution on the piperidine nitrogen, particularly N-acylation, exerts a powerful influence on the ring's conformation. The conjugation of the nitrogen lone pair with the acyl group's carbonyl introduces partial double-bond character to the C-N bond, increasing the planarity around the nitrogen atom. nih.gov This change in geometry can lead to significant steric strain. For instance, in some N-acyl piperidines, the steric hindrance induced by the N-acyl group can force an adjacent substituent into an axial position to minimize these interactions, sometimes even causing an inversion of the entire chair conformation. researchgate.net

Computational studies have quantified this effect. In N-acylpiperidines with a substituent at the C2 position, a phenomenon known as pseudoallylic strain strongly favors the axial orientation of that substituent. nih.gov This effect is less pronounced in N-phenylpiperidines but still significant compared to simple N-alkylated piperidines. nih.gov

| Compound | Favored Conformation of 2-Methyl Group | ΔG (kcal/mol) (Axial - Equatorial) |

|---|---|---|

| 1,2-dimethylpiperidine | Equatorial | +1.8 |

| 2-methyl-1-phenylpiperidine | Axial | -1.0 |

| N-acetyl-2-methylpiperidine | Axial | -3.2 |

Ring Substituents:

Substituents directly on the piperidine ring also play a crucial role in determining the conformational landscape through a combination of steric and electronic effects.

In a study of optically pure trans-(3R,4R)-1-benzyl-4-aminopiperidin-3-ols, NMR spectroscopy was used to elucidate the ring conformation. researchgate.net The large vicinal coupling constants (³J) observed between adjacent axial protons provided clear evidence for a stable chair conformation. researchgate.net

| 4-Amino Substituent | ³J₃ₐ,₄ₐ | ³J₅ₐ,₆ₐ |

|---|---|---|

| Benzylamino | 9.5 | 11.6 |

| (S)-1-Phenylethylamino | 9.3 | 11.4 |

| 2-Hydroxyethylamino | 9.9 | 11.9 |

The large values for the coupling constants are characteristic of diaxial proton relationships, confirming the chair conformation.

The introduction of electronegative atoms like fluorine can introduce complex stereoelectronic effects. Studies on 3-fluoropiperidines have shown a strong preference for the fluorine atom to occupy an axial position. researchgate.net This preference arises from a combination of hyperconjugation and electrostatic interactions (charge-dipole interactions), which can override simple steric considerations. researchgate.netresearchgate.net The polarity of the solvent can also modulate the strength of these interactions and thus influence the conformational equilibrium. researchgate.net

| Compound | Solvent | Favored Conformation of Fluorine | ΔG (kcal/mol) (Equatorial - Axial) |

|---|---|---|---|

| 3-fluoropiperidine (TFA-protected) | Chloroform | Axial | 1.5 (Calculated) |

| 3-fluoropiperidine (HCl salt) | Water | Axial | 1.1 (Calculated) |

| 3-fluoropiperidine (NH-unprotected) | Water | Axial | 1.4 (Calculated) |

Ultimately, the interplay of these substituent effects determines the dominant three-dimensional structure of the molecule. This conformational preference is not merely a structural curiosity; it is a critical determinant of the molecule's physical properties and its ability to interact with biological targets.

Comprehensive NMR Spectroscopic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure elucidation. For this compound, advanced NMR studies, moving beyond standard one-dimensional proton and carbon-13 spectra, are necessary to fully define its stereochemistry. These studies focus on key parameters such as proton-proton coupling constants (J-values) and the influence of different solvents on chemical shifts.

Detailed analysis of coupling constants in the piperidine ring protons provides critical insights into their dihedral angles, which in turn helps to confirm the relative cis-configuration of the amino and hydroxyl groups. The specific J-values between the protons on C3 and C4 are particularly diagnostic of their spatial relationship.

Solvent effect studies, where NMR spectra are recorded in a variety of deuterated solvents (e.g., D₂O, methanol-d₄, DMSO-d₆), can reveal information about intermolecular interactions, such as hydrogen bonding involving the amine and hydroxyl groups. These interactions can influence the conformational equilibrium of the piperidine ring, and changes in chemical shifts upon solvent variation can help to elucidate the molecule's behavior in different chemical environments.

While specific research detailing these advanced NMR studies on this compound is not widely available in public literature, the principles of these methods are standard in the stereochemical analysis of substituted piperidines.

Chiroptical Methods for Optical Purity and Configuration

Chiroptical methods are indispensable for the analysis of chiral compounds. Since this compound is a racemic mixture, these techniques are primarily applied after a chiral separation has been achieved to characterize the individual enantiomers. The primary chiroptical techniques include polarimetry and electronic circular dichroism (ECD).

Polarimetry measures the rotation of plane-polarized light by a chiral compound. The specific rotation, [α]ᴅ, is a characteristic physical property for each enantiomer, with equal magnitude but opposite sign. For instance, after separating the racemic mixture, the (3R,4R) and (3S,4S) enantiomers would exhibit specific rotations that are equal and opposite, confirming their enantiomeric relationship and providing a measure of their optical purity.

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light. The resulting spectrum is highly sensitive to the absolute configuration of the molecule. By comparing the experimental ECD spectrum of a separated enantiomer to spectra predicted by quantum chemical calculations, the absolute configuration (R,R or S,S) can be unequivocally assigned.

Chromatographic Techniques for Separation and Purity Assessment in Research

Chromatography is fundamental to both the separation of the enantiomers of this compound and the assessment of its chemical purity. wikipedia.org High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool in this context.

For the enantiomeric separation, or chiral resolution, of the racemic mixture, chiral HPLC is the method of choice. nih.gov This technique utilizes a stationary phase that is itself chiral. The differential interaction between the two enantiomers and the chiral stationary phase leads to different retention times, allowing for their separation and quantification. Common chiral stationary phases are often based on polysaccharides like cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support. The choice of mobile phase, typically a mixture of a hydrocarbon solvent like hexane (B92381) and an alcohol modifier like isopropanol, is critical for achieving optimal separation. nih.gov

Conclusion

Computational Chemistry in the Study of Rac 3r,4r 3 Aminopiperidin 4 Ol

Density Functional Theory (DFT) Calculations for Molecular Geometry and Energy Minimization

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure and geometry of molecules. nih.govresearchgate.net For rac-(3R,4R)-3-aminopiperidin-4-ol, DFT calculations are essential for determining its most stable three-dimensional structure. The piperidine (B6355638) ring is known to adopt a chair conformation, similar to cyclohexane. wikipedia.org However, the presence of amino and hydroxyl substituents at the 3 and 4 positions, along with the nitrogen heteroatom, introduces complexity.

DFT methods, such as B3LYP, are employed to perform geometry optimization, a process that calculates the lowest energy arrangement of atoms. rsc.org This allows for the precise determination of key structural parameters. For this compound, this involves establishing the preferred orientation of the substituents—whether they are in axial or equatorial positions. The trans relationship between the (3R)-amino and (4R)-hydroxyl groups means one substituent will be axial and the other equatorial, or vice versa, in the stable chair form. DFT calculations can quantify the energy difference between these conformers to identify the global minimum energy structure.

These calculations also provide detailed geometric data, which are crucial for understanding the molecule's reactivity and interactions.

Table 1: Representative Geometric Parameters for a Piperidine Ring Calculated by DFT

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| C-C Bond Length | Average length of a carbon-carbon single bond in the ring | 1.53 - 1.55 Å |

| C-N Bond Length | Average length of a carbon-nitrogen single bond in the ring | 1.46 - 1.48 Å |

| C-C-C Bond Angle | Average internal bond angle between three carbon atoms | 110° - 112° |

Furthermore, DFT is used to compute thermodynamic properties and reactivity descriptors, such as HOMO-LUMO energy gaps, which provide insights into the molecule's electronic stability and potential for participating in chemical reactions. nih.govresearchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Coupling Constants)

Computational methods are widely used to predict Nuclear Magnetic Resonance (NMR) parameters, which serve as a powerful tool for structure verification and elucidation. nih.gov For this compound, predicting the ¹H and ¹³C NMR spectra is critical for confirming the identity and stereochemistry of the synthesized compound.

The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts (δ) and spin-spin coupling constants (J). mdpi.com The predicted spectrum can be compared with experimental data to validate the molecular structure. Discrepancies between predicted and observed values can indicate an incorrect structural assignment or the presence of different conformers in solution.

Key applications for this compound include:

Confirming Stereochemistry: The predicted coupling constants between protons on C3 and C4 are highly dependent on their dihedral angle, allowing for unambiguous confirmation of the trans configuration.

Assigning Signals: In a complex molecule, computational predictions help assign specific ¹H and ¹³C signals to the correct atoms, which can be challenging to do solely from experimental data.

Understanding Solvent Effects: Calculations can be performed to simulate spectra in different solvents, helping to understand how the molecular conformation and electronic environment change under various experimental conditions. nih.gov

Table 2: Example of Predicted vs. Experimental ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) |

|---|---|---|

| H3 (proton on C3) | 2.85 | 2.90 |

| H4 (proton on C4) | 3.50 | 3.55 |

| H2 (axial) | 2.60 | 2.65 |

Investigation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in exploring the pathways of chemical reactions, providing a detailed picture of how reactants are converted into products. mdpi.com For a molecule like this compound, this involves studying its synthesis routes. Common synthetic strategies for such amino alcohols might include the reduction of a corresponding α-amino ketone or the ring-opening of an epoxide.

Using DFT, researchers can map the potential energy surface of a proposed reaction. This involves:

Locating Transition States: A transition state is the highest energy point along the reaction coordinate. Computational methods can determine the geometry and energy of this fleeting structure.

Calculating Activation Energies: The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate. Calculating this value helps predict whether a reaction is feasible under certain conditions.

Visualizing Reaction Pathways: The Intrinsic Reaction Coordinate (IRC) method can be used to trace the path from the transition state down to the reactants and products, confirming that the located transition state connects the correct species.

This detailed mechanistic insight is crucial for optimizing reaction conditions, such as temperature and catalysts, to improve yield and selectivity in the synthesis of this compound and its derivatives. rsc.org

Molecular Dynamics Simulations for Conformational Behavior

While DFT calculations are excellent for identifying static, low-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. researchgate.net An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, offering a view of conformational flexibility and intermolecular interactions.

For this compound, MD simulations are particularly useful for understanding its behavior in a biological context, such as in aqueous solution. nih.gov Key aspects that can be studied include:

Conformational Flexibility: MD simulations can reveal the flexibility of the piperidine ring, including transitions between different chair and boat conformations, and the rotational freedom of the amino and hydroxyl side chains. researchgate.net

Solvent Interactions: Simulations explicitly including solvent molecules (like water) show how the compound forms hydrogen bonds and interacts with its environment, which influences its solubility and conformation.

Stability of Conformations: By running simulations over nanoseconds or longer, the relative stability of different conformers can be assessed by analyzing the proportion of time the molecule spends in each state.

These simulations provide a dynamic picture that is often more representative of the molecule's behavior in solution than a single, minimized structure. nih.gov

In Silico Approaches for Target Identification and Ligand Design

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. researchgate.net The specific stereochemistry and functional groups of this compound make it an attractive starting point for fragment-based drug discovery and ligand design. whiterose.ac.uk In silico screening techniques are employed to identify potential biological targets and to optimize the molecule into a potent drug candidate. nih.govsciengpub.ir

Common computational strategies include:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a protein target. The aminopiperidinol fragment can be docked into the active sites of various enzymes (e.g., kinases, proteases) to identify potential interactions and estimate binding affinity. nih.gov This helps prioritize which proteins to target for experimental validation.

Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. A model can be built based on the structure of this compound to search large chemical databases for other molecules that might bind to the same target. benthamscience.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate variations in the chemical structure of a series of compounds with changes in their biological activity. researchgate.net If a series of derivatives based on the aminopiperidinol scaffold is synthesized and tested, QSAR can be used to build a predictive model that guides the design of new, more potent analogues.

These computational approaches accelerate the drug discovery process by enabling the rational design of molecules with improved affinity, selectivity, and pharmacokinetic properties. researchgate.net

Rac 3r,4r 3 Aminopiperidin 4 Ol As a Chiral Building Block in Organic Synthesis

Precursor for Aminohydroxylated Piperidine (B6355638) Alkaloid Analogs

The aminohydroxylated piperidine motif is central to many alkaloids with significant biological activities, including glycosidase inhibition. The enantiomerically pure trans-(3R,4R)-4-aminopiperidin-3-ol framework is an ideal precursor for the synthesis of both natural and synthetic analogs of these important compounds. researchgate.netresearchgate.net

A highly efficient method for preparing these chiral building blocks involves the regio- and stereoselective ring-opening of an epoxide precursor. researchgate.net Specifically, optically pure (3R,4S)-1-benzyl-3,4-epoxypiperidine can be treated with various primary and secondary amines to yield the corresponding trans-(3R,4R)-4-aminopiperidin-3-ols. researchgate.netresearchgate.net This reaction proceeds with high fidelity, ensuring the desired trans stereochemistry is established. The use of lithium perchlorate (B79767) (LiClO₄) in acetonitrile (B52724) (CH₃CN) at room temperature has been shown to facilitate this transformation effectively. researchgate.net

The absolute stereochemistry of the resulting amino alcohols has been unambiguously confirmed through methods such as stereochemical correlation and single-crystal X-ray analysis. researchgate.net This robust synthetic route provides reliable access to a range of (3R,4R)-4-aminopiperidin-3-ols, which serve as key intermediates for the directed synthesis of aminohydroxylated piperidine alkaloid analogs with desired biological activities. researchgate.net The development of such synthetic strategies has been instrumental in creating new glycosidase inhibitors. researchgate.net

Table 1: Synthesis of trans-(3R,4R)-4-Aminopiperidin-3-ols

| Precursor | Reagent | Product | Key Features |

|---|

Application in the Synthesis of Chiral Diamines and Amino Alcohols

Chiral amino alcohols are of immense interest due to their prevalence in biologically active molecules and their utility as building blocks in asymmetric synthesis. mdpi.com These motifs are core components of numerous natural products, pharmaceuticals, and serve as effective chiral ligands and auxiliaries in catalysis. mdpi.com Acyclic 1,3-amino alcohols, for instance, are found in HIV-protease inhibitors, antibiotics like negamycin, and antidepressants. mdpi.com

The rac-(3R,4R)-3-aminopiperidin-4-ol structure provides a cyclic, stereochemically defined 1,2-amino alcohol. This scaffold is a valuable starting point for the synthesis of more complex chiral diamines and other functionalized amino alcohols. By selectively modifying the existing amino and hydroxyl groups, or by further functionalizing the piperidine ring, chemists can generate a library of related chiral structures. These derivatives can then be employed as ligands in asymmetric transformations, such as the enantioselective addition of organozinc reagents to aldehydes, a well-established method for creating chiral secondary alcohols. scirp.org

Development of Diverse Molecular Scaffolds for Chemical Libraries

The creation of diverse chemical libraries is essential for drug discovery, allowing for the screening of a wide range of molecular architectures against biological targets. The this compound scaffold is an excellent starting point for generating such libraries due to the multiple functionalization points on the piperidine ring.

Recent advances have demonstrated the ability to transform simple piperidine-based structures into highly decorated and complex molecular scaffolds. For example, a palladium-catalyzed, site-selective deconstructive aminolysis of bridged δ-lactam-γ-lactones has been developed to produce 3-hydroxy-2-piperidinone carboxamides. nih.gov This method allows for the modular and stereocontrolled synthesis of complex piperidinone structures bearing four contiguous stereocenters, effectively merging privileged scaffolds like α-hydroxy-δ-valerolactam and piperidine-3-carboxamide into a single motif. nih.gov

Furthermore, lactam-tethered alkenols can be converted into lactam-fused 3-methylenetetrahydropyrans through complementary cascade approaches. rsc.org These strategies, which include bromoetherification or transition metal-catalyzed alkoxylation, expand the three-dimensional structural space accessible from piperidine precursors, facilitating the discovery of new small molecules with potential medicinal value. rsc.org

Table 2: Strategies for Molecular Scaffold Diversification

| Starting Material Type | Method | Resulting Scaffold | Key Features |

|---|---|---|---|

| Bridged δ-lactam-γ-lactones | Palladium-catalyzed deconstructive aminolysis | 3-hydroxy-2-piperidinone carboxamides | Modular, stereocontrolled, creates up to four contiguous stereocenters. nih.gov |

Stereocontrolled Introduction of Functional Groups onto the Piperidine Core

Achieving precise control over stereochemistry is paramount when synthesizing complex molecules. The this compound scaffold provides an inherent stereochemical foundation, which can be leveraged to direct the configuration of newly introduced functional groups.

Several methods have been developed for the stereocontrolled functionalization of piperidine and related heterocyclic systems. One powerful strategy is the substrate-directed epoxidation of γ-amino-α,β-diols, which can proceed with excellent diastereoselectivity (dr > 95:5) to install an epoxide with a defined stereochemistry relative to the existing hydroxyl group. beilstein-journals.org

Moreover, concise and complementary routes have been established for synthesizing orthogonally protected anti,anti-4-amino-3,5-piperidinediols from β-lactam cyanohydrin precursors. nih.gov These routes involve key steps such as the chemoselective reductive opening of the β-lactam ring and subsequent reductive cyclization, or the reduction of a cyano group followed by intramolecular rearrangement. nih.gov Such methods allow for the controlled installation of multiple functional groups with specific stereochemical relationships, demonstrating the high level of control that can be achieved in elaborating the piperidine core. These advanced synthetic sequences have been successfully applied to the synthesis of fully orthogonally protected sialidase inhibitors. nih.gov

Applications in Medicinal Chemistry Research and Drug Discovery Principles

Design and Synthesis of Piperidine-Containing Scaffolds for Drug Discovery

The design of piperidine-containing scaffolds is a critical starting point in many drug discovery programs. exlibrisgroup.com These scaffolds are considered "privileged structures" because they are capable of binding to a variety of biological targets with high affinity. The synthesis of these structures has evolved significantly, with numerous methods developed to create substituted piperidines with precise control over stereochemistry. nih.govresearchgate.net

Key synthetic strategies include:

Intramolecular Cyclization Reactions: Methods like aza-Prins cyclizations can form the piperidine (B6355638) ring with specific substituents. For instance, N-tosyl homoallylamine can react with carbonyl compounds to yield trans-2-substituted-4-halopiperidines. organic-chemistry.org

Asymmetric Synthesis: Chiral piperidine scaffolds are of particular interest as they can lead to enhanced biological activity and selectivity. thieme-connect.com Techniques such as asymmetric aminoacetoxylation of alkenes, guided by chiral ligands, can produce chiral β-acetoxylated piperidines with excellent enantioselectivity. organic-chemistry.org

Multi-component Reactions: These reactions allow for the efficient construction of complex piperidine derivatives in a single step, which is valuable for building libraries of compounds for screening. nih.gov

The development of diastereoselective synthesis methods enables complete control over the selectivity of the reaction, providing platforms for drug discovery with easily modifiable points of diversity. researchgate.net The presence of the piperidine ring is a common feature in many natural products, alkaloids, and clinically evaluated drugs. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Methodologies for Piperidine Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. nih.gov For piperidine derivatives, SAR methodologies involve systematically modifying the scaffold and evaluating the impact on potency, selectivity, and pharmacokinetic properties. researchgate.netresearchgate.net The biological properties of piperidines are highly dependent on the type and location of substituents on the heterocyclic ring. researchgate.net

A key aspect of SAR is understanding the contributions of different parts of the molecule. For a compound like rac-(3R,4R)-3-aminopiperidin-4-ol, SAR exploration would involve modifying the amino and hydroxyl groups, as well as substituting the piperidine ring nitrogen, to probe interactions with a biological target.

Rational Design of Substituents on the Piperidine Ring

The rational design of substituents is a targeted approach within SAR to optimize a lead compound. nih.gov This process involves making deliberate chemical changes based on a hypothesis about how the molecule interacts with its target. For instance, in developing inhibitors for Salt-Inducible Kinases (SIKs), researchers found that replacing a pyrrolidine (B122466) moiety with a racemic piperidine led to a threefold increase in activity on SIK2. acs.org

This process often involves iterative cycles of design, synthesis, and testing. For example, a series of 2,5-disubstituted piperidine derivatives were rationally designed as conformationally constrained versions of known dopamine (B1211576) transporter ligands. nih.gov The goal is to enhance desired properties, such as target affinity, while minimizing off-target effects or undesirable characteristics like hERG channel inhibition. acs.orgacs.org

The following table illustrates a hypothetical SAR study based on a generic piperidine scaffold, showing how different substituents can modulate activity.

| Scaffold | R1 | R2 | Target Activity (IC₅₀) |

| Piperidine | H | Phenyl | 500 nM |

| Piperidine | Methyl | Phenyl | 250 nM |

| Piperidine | H | 4-Fluorophenyl | 100 nM |

| Piperidine | Methyl | 4-Fluorophenyl | 50 nM |

This table is a generalized representation of an SAR study.

Exploration of Isomeric Forms and Their Differential Research Applications

Stereochemistry plays a crucial role in the biological activity of piperidine derivatives. Different isomers of the same molecule can have vastly different affinities for their targets and distinct pharmacological profiles. thieme-connect.comnih.gov The specific configuration of this compound highlights the importance of the spatial arrangement of the amino and hydroxyl groups.

Research has shown that cis and trans isomers of 2,5-disubstituted piperidines exhibit differential activity for the dopamine transporter, with one isomer being significantly more potent and selective. nih.gov Similarly, in the development of α-glucosidase inhibitors, compounds with an S-configuration at a chiral center were found to be up to five times more active than their R-configuration counterparts. researchgate.net This differential activity underscores the necessity of controlling stereochemistry during synthesis to isolate the most effective isomer for therapeutic development.

Computational Tools in Ligand Design and Target Prediction for Aminopiperidinol Derivatives

Computational chemistry has become an indispensable tool in modern drug discovery, accelerating the design and optimization of lead compounds. nih.gov For aminopiperidinol derivatives, a variety of computational methods are employed to predict their biological activity and potential targets. azolifesciences.com

These tools can be broadly categorized as structure-based drug design (SBDD) and ligand-based drug design (LBDD). nih.gov When the 3D structure of the target is known, SBDD methods like molecular docking can predict how a ligand will bind. When the target structure is unknown, LBDD methods such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are used. azolifesciences.comnih.gov

| Computational Tool | Category | Primary Function | Application Example |

| Molecular Docking | SBDD | Predicts the preferred orientation and binding affinity of a ligand to a target protein. openmedicinalchemistryjournal.com | Docking aminopiperidinol derivatives into the active site of a kinase. |

| QSAR | LBDD | Correlates the chemical structure of compounds with their biological activity. azolifesciences.com | Building a model to predict the inhibitory activity of new derivatives. |

| Pharmacophore Modeling | LBDD | Identifies the essential 3D arrangement of functional groups required for biological activity. nih.gov | Creating a model based on known active aminopiperidinol ligands. |

| De Novo Design | SBDD/LBDD | Generates novel molecular structures with desired pharmacological properties from scratch. openmedicinalchemistryjournal.com | Designing new scaffolds that fit a target's binding pocket. |

| Virtual Screening | SBDD/LBDD | Computationally screens large libraries of compounds to identify potential hits. openmedicinalchemistryjournal.com | Searching a virtual library for molecules similar to this compound. |

These computational approaches allow researchers to prioritize which derivatives to synthesize and test, saving significant time and resources. nih.govopenmedicinalchemistryjournal.com

Role in Developing Analogs for Specific Enzyme or Receptor Families (General Research Context)

The aminopiperidinol scaffold is a valuable starting point for developing analogs that target specific enzyme or receptor families. The functional groups on the piperidine ring can be modified to achieve high selectivity and potency for a given biological target. nih.govnih.gov

For example, aminopiperidine derivatives have been synthesized and evaluated as novel inhibitors of peptide deformylase (PDF), an enzyme essential for bacterial growth, demonstrating potent antibacterial activity against Gram-positive bacteria. nih.gov In another context, aminopyridine derivatives, which share structural motifs, were investigated as potential inhibitors of BACE1, an enzyme implicated in Alzheimer's disease. nih.gov Other derivatives have been designed as selective inhibitors for the Fibroblast Growth Factor Receptor 4 (FGFR4), a target in certain cancers, or as antagonists for sigma (σ) receptors, which are targets for tumor diagnosis and therapy. nih.govnih.gov This demonstrates the broad utility of the core structure in generating targeted therapeutic agents across different disease areas.

Future Research Directions

Development of Novel Stereoselective Synthetic Pathways

Future synthetic strategies are expected to focus on:

Asymmetric Catalysis: The use of chiral catalysts to induce stereoselectivity in the formation of the piperidine (B6355638) ring or in the introduction of the amino and hydroxyl groups. This could involve transition-metal-catalyzed hydrogenations, aminohydroxylations, or dynamic kinetic resolutions.

Enzymatic Resolutions: The application of enzymes, such as lipases or proteases, to selectively resolve racemic mixtures of intermediates, providing access to the desired (3R,4R) enantiomer with high purity.

Chiral Pool Synthesis: The utilization of readily available chiral starting materials, such as amino acids or carbohydrates, to construct the piperidine core with the correct stereochemistry.

A concise synthesis of enantiomerically pure trans-4-aminopiperidin-3-ols has been described, which are closely related to natural aminohydroxylated piperidine alkaloids. researchgate.net The development of enantiopure aminohydroxylated piperidine derivatives is highly promising from both a synthetic and pharmacological standpoint. researchgate.net

Advanced Computational Modeling for Complex Systems

Computational modeling has become an indispensable tool in modern drug discovery, enabling the prediction of molecular properties and interactions. nih.govnih.gov For rac-(3R,4R)-3-aminopiperidin-4-ol, advanced computational methods can provide deep insights into its behavior in complex biological systems.

Key areas for future computational research include:

Conformational Analysis: Predicting the preferred three-dimensional conformations of the molecule and its derivatives, which is essential for understanding receptor binding.

Pharmacophore Modeling: Identifying the key structural features responsible for biological activity, which can guide the design of new, more potent analogs.

Molecular Docking and Dynamics Simulations: Simulating the interaction of the compound with biological targets, such as enzymes or receptors, to elucidate the mechanism of action and predict binding affinity. nih.gov These simulations can help understand how the molecule behaves over time and interacts with its environment.

Computational tools are a promising approach to bridge the gap in understanding the structural features of peptide-protein interactions, which can be applied to aminopiperidinol-based structures. nih.gov

Expansion of Aminopiperidinol Scaffold Diversity in Research Libraries

The success of high-throughput screening campaigns relies heavily on the structural diversity of the compound libraries being tested. u-strasbg.frnih.gov The inclusion of the (3R,4R)-3-aminopiperidin-4-ol scaffold and its derivatives in research libraries is crucial for exploring its potential against a wide range of biological targets.

Future efforts in this area will involve:

Combinatorial Chemistry: The synthesis of large, diverse libraries of compounds based on the aminopiperidinol core, where different functional groups are systematically introduced at various positions on the piperidine ring.

Diversity-Oriented Synthesis: The development of synthetic routes that can generate a wide range of structurally diverse molecules from a common starting material, allowing for the exploration of novel chemical space.

Fragment-Based Library Design: The creation of libraries of smaller, fragment-like molecules that incorporate the aminopiperidinol scaffold, which can be used in fragment-based drug discovery approaches.

The scaffold diversity of screening libraries is a critical factor for the success of biological screenings. nih.gov Analyzing and expanding the diversity of these libraries can lead to the discovery of novel bioactive compounds. researchgate.net

Exploration of New Chemical Space through Derivatization

The functional groups of this compound—the secondary amine, the primary amine, and the hydroxyl group—provide ample opportunities for chemical modification. Derivatization of this scaffold is a key strategy for exploring new chemical space and optimizing its pharmacological properties.

Future derivatization strategies will likely focus on:

N-Substitution: Modification of the piperidine nitrogen to introduce a variety of substituents, which can influence properties such as solubility, metabolic stability, and target affinity.

Amine and Hydroxyl Group Functionalization: Acylation, alkylation, or arylation of the amino and hydroxyl groups to create a diverse range of amides, esters, and ethers.

Ring Modification: Introduction of substituents onto the carbon backbone of the piperidine ring to fine-tune the steric and electronic properties of the molecule.

The derivatization of related aminopiperidine structures has been shown to be a viable strategy for improving their analytical detection and can be extrapolated to the exploration of new bioactive derivatives. nih.gov

Integration of Artificial Intelligence and Machine Learning in Aminopiperidinol Research

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug discovery by accelerating the identification and optimization of new drug candidates. researchgate.netnih.gov The application of these technologies to research on this compound can significantly enhance the efficiency and effectiveness of the discovery process.

Future applications of AI and ML in this field include:

Predictive Modeling: The development of ML models to predict the physicochemical properties, biological activity, and pharmacokinetic profiles of novel aminopiperidinol derivatives. nih.gov

De Novo Design: The use of generative AI models to design new molecules with desired properties based on the aminopiperidinol scaffold.

High-Throughput Screening Data Analysis: The application of ML algorithms to analyze large datasets from high-throughput screening campaigns to identify structure-activity relationships and prioritize hits for further development.

AI and ML have the potential to transform research and development by enabling faster and more accurate data assessment, identifying trends, and predicting outcomes. nih.gov These technologies can be applied across various stages of drug discovery, from target identification to clinical trial design. youtube.com

Q & A

Q. What are the standard methodologies for synthesizing rac-(3R,4R)-3-aminopiperidin-4-ol, and how do reaction conditions influence stereochemical outcomes?

Synthesis typically involves multi-step organic reactions, such as ring-opening of epoxides or reductive amination of ketones. For stereochemical control, reaction temperature, solvent polarity, and catalyst choice (e.g., chiral catalysts) are critical. For example, asymmetric hydrogenation using transition-metal catalysts (e.g., Ru or Rh complexes) can enhance enantiomeric excess. Reaction optimization via factorial design (e.g., varying temperature, pressure, and solvent ratios) helps identify dominant factors in stereoselectivity .

Q. How can researchers validate the stereochemical purity of this compound?

Key techniques include:

- Chiral HPLC : Using columns like Chiralpak® IA/IB to separate enantiomers.

- NMR Spectroscopy : NOESY or ROESY to confirm spatial arrangements of substituents.

- X-ray Crystallography : Definitive proof of absolute configuration .

Data contradictions between techniques may arise due to sample impurities or solvent effects; cross-validation with multiple methods is essential .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- PPE : Gloves (nitrile), lab coats, and eye protection.

- Ventilation : Use fume hoods to avoid inhalation of aerosols.

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste.

Refer to GHS guidelines for acute toxicity (Category 4, H302) and emergency measures (e.g., skin decontamination with soap/water) .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and functionalization of this compound?

- Molecular Dynamics (MD) : Simulate reaction pathways to predict transition states and stereochemical outcomes.

- Density Functional Theory (DFT) : Calculate energy barriers for chiral inversion or byproduct formation.

- AI-Driven Platforms : Tools like COMSOL Multiphysics integrate AI to automate parameter optimization (e.g., solvent selection, catalyst loading) .

Q. What experimental designs are effective for resolving contradictions in chiral resolution efficiency data?

- Orthogonal Design : Test variables (e.g., pH, mobile phase composition) in orthogonal arrays to isolate confounding factors.

- Response Surface Methodology (RSM) : Model interactions between variables (e.g., temperature vs. catalyst concentration) to identify optimal conditions.

Contradictions often stem from non-linear variable interactions; multivariate regression analysis can clarify these relationships .

Q. How can researchers leverage this compound as a precursor for bioactive molecule development?

- Structure-Activity Relationship (SAR) Studies : Modify the piperidine ring’s substituents (e.g., introducing fluorinated groups) to enhance binding affinity.

- In Silico Docking : Screen derivatives against target proteins (e.g., kinases, GPCRs) using AutoDock Vina.

- Metabolic Stability Assays : Evaluate oxidative stability in liver microsomes to prioritize candidates .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing heterogeneous datasets in stereochemical studies?

- Principal Component Analysis (PCA) : Reduce dimensionality in datasets with multiple variables (e.g., HPLC retention times, NMR shifts).

- Bayesian Inference : Quantify uncertainty in enantiomeric excess measurements.

- Error Propagation Models : Address variability in synthetic yields due to reagent purity fluctuations .

Q. How can researchers ensure reproducibility in multi-step syntheses of this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.